molecular formula C20H15N7O2S B2918234 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034438-91-8

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2918234
CAS RN: 2034438-91-8
M. Wt: 417.45
InChI Key: WXHHRKKKRAXZOO-UHFFFAOYSA-N
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Description

The compound contains several notable functional groups including a 1,2,4-oxadiazole ring, a 1,2,4-triazolo ring, a pyridine ring, a thiazole ring, and an amide group. The presence of these heterocyclic rings and the amide group suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The compound has several aromatic rings (1,2,4-oxadiazole, 1,2,4-triazolo, pyridine, and thiazole), which contribute to its stability. The presence of nitrogen and oxygen atoms in these rings also allows for the formation of hydrogen bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the heterocyclic rings can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple aromatic rings in this compound likely makes it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide belongs to a class of heterocyclic compounds, known for their complex synthesis and chemical characterization. For instance, a related heterocyclic compound synthesis involved reactions with pyridin-4-yl and triazole-thiadiazole derivatives, characterized by NMR and LC-MS spectral studies (Patel & Patel, 2015).

Antibacterial and Antifungal Activities

  • Compounds within this chemical family have been studied for their antibacterial and antifungal properties. For example, a related research synthesized derivatives with notable antibacterial activity against various bacteria including gram-positive and gram-negative strains, and antifungal activities against different fungi (Patel & Patel, 2015).

Potential Antitumor Activities

  • Another important application of these compounds is in the field of antitumor research. A study on N-arylpyrazole-containing enaminones, which are chemically similar, showed inhibition effects on human breast and liver carcinoma cell lines, indicating potential for antitumor applications (Riyadh, 2011).

Synthesis of Natural Compounds

  • These compounds also play a role in the synthesis of natural compounds. For instance, the synthesis of oxazoles, a structurally related compound, was involved in the creation of natural substances like texamine and uguenenazole (Kumar et al., 2012).

Development of Novel Pharmaceuticals

  • The chemical structure of this compound suggests its potential in the development of novel pharmaceuticals. This is evidenced by the synthesis and biological assessment of similar compounds for their pharmacological activities (Karpina et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given its complex structure, it could have potential as a pharmaceutical compound .

properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O2S/c1-12-22-19(29-26-12)14-8-5-9-27-16(24-25-17(14)27)10-21-18(28)15-11-30-20(23-15)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHRKKKRAXZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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